N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide
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Overview
Description
N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is a chemical compound belonging to the class of 1,2,3-triazoles, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Mechanism of Action
Target of Action
Triazole compounds, which this compound is a derivative of, are known to bind to a variety of enzymes and receptors in the biological system .
Mode of Action
Triazole compounds are known to show versatile biological activities due to their ability to bind readily in the biological system with a variety of enzymes and receptors . The nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes .
Biochemical Pathways
Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant, and antiviral potential .
Pharmacokinetics
The clearance of a drug, which is a key aspect of pharmacokinetics, is determined by dividing the dose by the area under the blood concentration profile .
Result of Action
Triazole derivatives have shown effective cytotoxic activity against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide typically involves the reaction of phenylhydrazine with a suitable diazo compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazole ring.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry, which offers advantages in terms of scalability, safety, and efficiency. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
Chemistry: In chemistry, N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. It has been studied for its potential use in the development of new therapeutic agents.
Medicine: . Its ability to modulate biological pathways makes it a valuable candidate for drug development.
Industry: In the industry, this compound is used in the production of materials with specific properties, such as enhanced stability and resistance to degradation.
Comparison with Similar Compounds
1,2,3-Triazole derivatives: These compounds share a similar triazole ring structure and exhibit comparable biological activities.
Indole derivatives: These compounds contain an indole nucleus and are known for their diverse biological activities.
Uniqueness: N'-hydroxy-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboximidamide is unique in its specific substitution pattern and the presence of the N'-hydroxy group, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
N'-hydroxy-5-methyl-1-phenyltriazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c1-7-9(10(11)13-16)12-14-15(7)8-5-3-2-4-6-8/h2-6,16H,1H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AITGYPFHQGUDSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2)C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=NN1C2=CC=CC=C2)/C(=N/O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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